3-Methyl-4-nitroanisole

Organic Synthesis Analytical Chemistry Quality Control

3-Methyl-4-nitroanisole (5-methoxy-2-nitrotoluene, CAS 5367-32-8) is a critical aryl nitro building block for multi-step API and agrochemical synthesis. Its specific 3-methyl-4-nitro substitution pattern governs regioselectivity and reaction kinetics—essential for melatonin and complex molecule synthesis where isomeric impurities cause yield loss and require extensive purification. The defined melting point (48–52°C) and unique chromatographic retention time serve as reliable QC reference standards for reaction monitoring and final product release. High initial purity minimizes difficult-to-remove byproducts, boosting downstream yields. Ideal for selective nitro-group transformations unattainable with regioisomers in polymer, dye, and functional material precursor synthesis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 5367-32-8
Cat. No. B181090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitroanisole
CAS5367-32-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3
InChIKeyRTZOGYCMIMOVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-nitroanisole (CAS: 5367-32-8): An Intermediates Procurement Baseline


3-Methyl-4-nitroanisole (CAS: 5367-32-8), also known as 5-methoxy-2-nitrotoluene [1], is an aromatic nitro compound classified within the Aryl and Aliphatic Building Blocks category, specifically as an ether and nitro compound . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, it exists as a solid at room temperature with a melting point of 48-52°C . Commercially, it is widely available as a building block for organic synthesis, with suppliers like Sigma-Aldrich listing it as a key intermediate .

The Risk of Substituting 3-Methyl-4-nitroanisole (CAS: 5367-32-8) with Generic Analogs


While compounds like 4-nitroanisole (CAS: 100-17-4) or 2-methyl-5-nitroanisole (CAS: 13120-77-9) may appear structurally similar, substituting 3-Methyl-4-nitroanisole in a validated synthesis or analytical procedure is a high-risk endeavor without rigorous revalidation. The precise substitution pattern on the aromatic ring dictates the electronic and steric environment, which in turn governs reaction kinetics, regioselectivity in subsequent steps, and the final product's physicochemical properties [1]. For instance, the specific location of the methyl and nitro groups influences both the compound's solid-state behavior (melting point) and its chromatographic retention time, making it a unique entity in quality control (QC) and research contexts .

Quantifiable Differentiation of 3-Methyl-4-nitroanisole (CAS: 5367-32-8) for Procurement Decisions


Purity Specifications and Analytical Traceability of 3-Methyl-4-nitroanisole

When procuring 3-Methyl-4-nitroanisole, suppliers offer distinct purity grades and analytical validation. For example, AKSci provides a product with a minimum purity specification of 99% as determined by Gas Chromatography (GC) . This contrasts with a typical 97% purity grade from other major suppliers like Sigma-Aldrich , and other vendors specifying a >98.0% (GC) purity [1]. This quantitative difference in specified purity is critical for applications demanding high stoichiometric precision.

Organic Synthesis Analytical Chemistry Quality Control

Melting Point as a Purity and Identity Marker for 3-Methyl-4-nitroanisole

The melting point serves as a rapid, reliable indicator of both identity and purity. For 3-Methyl-4-nitroanisole, a high-purity sample (99% GC) exhibits a melting point range of 48-52°C . This is a slightly broader, but higher range compared to the 50.0-53.0°C specified for a >98.0% (GC) grade [1], and notably different from the 48-50°C (lit.) reported for a 97% purity grade [2].

Physical Chemistry Solid State Analysis Quality Control

Isomeric Differentiation: Boiling Point and Chromatographic Behavior

The boiling point is a critical parameter for purification and process design. 3-Methyl-4-nitroanisole boils at 135°C at a reduced pressure of 0.5 mmHg . This is in stark contrast to its isomer, 2-Methyl-5-nitroanisole (CAS: 13120-77-9), which exhibits a boiling point of 294.1±20.0 °C at 760 mmHg . While pressures differ, the significant disparity in their volatility profiles ensures that they can be distinguished and separated via techniques like GC or fractional distillation, preventing costly cross-contamination.

Chromatography Process Chemistry Isomer Separation

Validated Application Scenarios for 3-Methyl-4-nitroanisole (CAS: 5367-32-8) Based on Its Specific Properties


High-Yield Synthesis of Melatonin Precursors

The high initial purity of 3-Methyl-4-nitroanisole (e.g., 99% GC) makes it a preferred starting material for synthesizing complex molecules like melatonin, where impurities can lead to difficult-to-remove byproducts that reduce overall yield and require extensive purification . Its specific substitution pattern allows for the controlled introduction of functional groups needed to build the melatonin skeleton.

Process Development and Quality Control (QC) Reference Standard

The compound's well-defined melting point range (48-52°C for high-purity grade) and unique chromatographic retention time serve as a reliable reference standard for identifying and quantifying 3-Methyl-4-nitroanisole in reaction monitoring and final product QC . This ensures process consistency and regulatory compliance.

Agrochemical and Pharmaceutical Intermediate Manufacturing

As a versatile building block, 3-Methyl-4-nitroanisole is employed as a key intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals . Its reactivity is tailored by the specific nitro and methoxy substituent pattern, enabling selective transformations that would not be possible with its isomers or less-substituted analogs.

Material Science and Functional Material Synthesis

Beyond pharmaceuticals, the compound's aromatic nitro group is a precursor to amines, which are essential for synthesizing polymers, dyes, and other functional materials . Its specific substitution pattern can influence the electronic and optical properties of the final material, making it a choice reagent for fine-tuning material characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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